molecular formula C21H32O3 B1262549 Methyl 15-oxokauran-18-oate

Methyl 15-oxokauran-18-oate

Cat. No.: B1262549
M. Wt: 332.5 g/mol
InChI Key: PRNXIACAYGXMDC-HOMIDHLMSA-N
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Description

Methyl 15-oxokauran-18-oate is a diterpenoid derivative characterized by a kaurane skeleton, a methyl ester group at the C18 position, and a ketone functional group at C14. The kaurane framework consists of four fused rings (three six-membered and one five-membered), with variations in oxidation states and substituent groups influencing physicochemical and biological properties. This compound is primarily synthesized via semi-synthetic routes from natural kaurane precursors, though its natural occurrence in specific plant species has been hypothesized . Key spectral data for this compound, such as $ ^1H $-NMR and $ ^{13}C $-NMR, typically show distinct signals for the methyl ester (δ ~3.6–3.7 ppm for $ ^1H $; δ ~170–175 ppm for $ ^{13}C $) and the carbonyl group at C15 (δ ~210–215 ppm for $ ^{13}C $) .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (4S,5R,9S,13S,14R)-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-16H,5-12H2,1-4H3/t13-,14+,15+,16?,19-,20-,21?/m1/s1

InChI Key

PRNXIACAYGXMDC-HOMIDHLMSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CCC3[C@@]4(CCC[C@@]([C@H]4CCC3(C2)C1=O)(C)C(=O)OC)C

Canonical SMILES

CC1C2CCC3C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)OC)C

Synonyms

15-KDKAME
15-ketodihydrokaurenoic acid methyl este

Origin of Product

United States

Comparison with Similar Compounds

(1) 17-Norkauran-18-oic acid, 13-methyl-16-oxo-

  • Molecular Formula : $ C{19}H{28}O_3 $
  • Key Features: Lacks the C17 methyl group ("nor" designation). Contains a carboxylic acid at C18 instead of a methyl ester. Ketone group at C16 instead of C15.
  • Biological Relevance : Reported in synthetic studies as a precursor for anti-inflammatory agents due to its carboxylic acid moiety, which enhances hydrogen-bonding interactions with target proteins .

(2) Methyl 16-oxokauran-18-oate

  • Molecular Formula : $ C{21}H{32}O_3 $
  • Key Features :
    • Structural isomer of this compound, differing only in ketone position (C16 vs. C15).
    • Retains the methyl ester at C17.

(3) 16-Oxobeyeran-18-oic Acid

  • Molecular Formula : $ C{20}H{30}O_3 $
  • Key Features :
    • Beyerane skeleton (a kaurane isomer with a rearranged ring system).
    • Combines a C16 ketone with a C18 carboxylic acid.
  • Synthetic Utility : Used in comparative studies to evaluate the role of skeleton rigidity in diterpene bioactivity .

Comparative Physicochemical Properties

Property This compound 17-Norkauran-18-oic acid, 13-methyl-16-oxo- Methyl 16-oxokauran-18-oate
Molecular Weight 332.48 g/mol 304.42 g/mol 332.48 g/mol
Functional Groups C15 ketone, C18 ester C16 ketone, C18 carboxylic acid C16 ketone, C18 ester
LogP (Predicted) 3.2 1.8 3.1
Aqueous Solubility Low (<0.1 mg/mL) Moderate (1.2 mg/mL) Low (<0.1 mg/mL)

Notes:

  • The methyl ester group in this compound increases lipophilicity (higher LogP) compared to the carboxylic acid analog.
  • The C15 ketone may induce steric hindrance in binding pockets, differentiating its activity from C16-oxo analogs .

Key Findings :

  • This compound exhibits superior antifungal activity compared to its C16-oxo analog, likely due to optimized ketone positioning for target binding .
  • The carboxylic acid in 17-norkauran-18-oic acid enhances anti-inflammatory potency but reduces membrane penetration, limiting antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 15-oxokauran-18-oate, and how can experimental parameters be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via kaurane diterpenoid functionalization. Key steps include oxidation at C-15 and esterification at C-17. Optimization involves orthogonal experimental design:

  • Oxidation : Test oxidizing agents (e.g., Jones reagent vs. pyridinium chlorochromate) under varying temperatures (0–25°C) and solvent systems (acetone/water vs. dichloromethane) to minimize side reactions .
  • Esterification : Compare coupling reagents (DCC/DMAP vs. Steglich conditions) and monitor reaction progress via TLC (hexane:ethyl acetate = 7:3). Purity is enhanced via flash chromatography (silica gel, gradient elution) .
    • Data Interpretation : Yield and purity should be cross-validated using 1H^1H-NMR (integration of methyl ester protons at δ 3.6–3.7 ppm) and HPLC (C18 column, UV detection at 210 nm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for backbone assignment, HSQC/HMBC for connectivity, and IR for carbonyl validation (C=O stretch at ~1730 cm1^{-1}) .
  • Chromatography : HPLC-MS (ESI+) to confirm molecular ion [M+Na]+^+ and rule out degradation products. Discrepancies in NMR shifts (e.g., C-15 ketone vs. artifacts) require solvent-dependent experiments (CDCl3_3 vs. DMSO-d6_6) and comparison with literature .
    • Conflict Resolution : If MS data contradicts NMR (e.g., unexpected adducts), repeat ionization in negative mode (ESI−) or use high-resolution MALDI-TOF .

Q. How should researchers design assays to evaluate the biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?

  • Methodological Answer :

  • In Vitro Screening : Use LPS-induced RAW264.7 macrophages (anti-inflammatory) or MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., dexamethasone for inflammation, cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
  • Dose-Response : Test concentrations (1–100 µM) in triplicate. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Validation : Confirm specificity via siRNA knockdown of target pathways (e.g., NF-κB for anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Source Analysis : Compare cell lines (e.g., primary vs. immortalized), assay conditions (serum concentration, incubation time), and compound solubility (use of surfactants like Tween-80) .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies. Assess heterogeneity via I2^2 statistics; if I2^2 >50%, perform subgroup analysis by cell type or assay method .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify differentially expressed genes in high- vs. low-response models .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications at C-15 (e.g., reduction to alcohol) or C-18 (ester hydrolysis to carboxylic acid). Assess bioactivity shifts .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against putative targets (e.g., COX-2 for anti-inflammatory effects). Validate poses with MD simulations (GROMACS) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., C-15 ketone) and hydrophobic regions .

Q. How can interdisciplinary approaches (e.g., metabolomics or cheminformatics) enhance the study of this compound?

  • Methodological Answer :

  • Metabolomics : Apply LC-QTOF-MS to profile endogenous metabolites in treated cells. Use pathway analysis (MetaboAnalyst) to link compound exposure to altered pathways (e.g., arachidonic acid metabolism) .
  • Cheminformatics : Curate analogs in PubChem and perform similarity searching (Tanimoto coefficient >0.85). Predict ADMET properties (SwissADME) to prioritize leads .
  • Data Integration : Merge SAR, docking, and metabolomic data into a unified model (KNIME or Python Pandas) to predict mechanisms .

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